molecular formula C10H16O2 B13231437 3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid

3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13231437
M. Wt: 168.23 g/mol
InChI Key: WVEXVBUBKFVNBZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group, a prop-2-en-1-yl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentane derivatives. For instance, starting with 3-methylcyclopentanol, the compound can be synthesized by reacting it with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic processes. For example, the use of acid catalysts in the alkylation of cyclopentane derivatives can be employed to produce the desired compound in larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of metabolic pathways involving cyclopentane derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing various biochemical processes. The prop-2-en-1-yl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methyl-1-prop-2-enylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-3-5-10(9(11)12)6-4-8(2)7-10/h3,8H,1,4-7H2,2H3,(H,11,12)

InChI Key

WVEXVBUBKFVNBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC=C)C(=O)O

Origin of Product

United States

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